Loganicacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H24O10 |
|---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16?/m1/s1 |
InChI Key |
JNNGEAWILNVFFD-MPDOOZMSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Loganic acid vs loganin structural differences
An In-depth Technical Guide to the Structural and Analytical Differentiation of Loganic Acid and Loganin
Abstract
This technical guide provides a comprehensive analysis of the structural distinctions between the iridoid glycosides loganic acid and loganin. We delve into the nuanced differences in their chemical architecture, the biosynthetic pathway that links them, and the analytical methodologies required for their definitive differentiation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for isolating and identifying these compounds. We will explore chromatographic, spectrometric, and spectroscopic techniques, providing validated, step-by-step protocols. The guide culminates with a discussion of their respective biological activities, underscoring the importance of accurate identification in pharmacological research.
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, renowned for their diverse and potent biological activities. Among them, loganic acid and its derivative, loganin, are pivotal compounds found in numerous medicinal plants, including those from the Cornaceae and Loniceraceae families.[1][2] While structurally similar, a subtle yet critical difference in a single functional group profoundly impacts their physicochemical properties and dictates the analytical strategies required for their separation and identification. Understanding this distinction is paramount for quality control, metabolic studies, and the development of novel therapeutics. This guide will elucidate the core structural differences, the biosynthetic relationship, and the practical analytical workflows to distinguish these two important natural products.
Part 1: Core Molecular Structure and Properties
The fundamental difference between loganic acid and loganin lies at the C4 position of the cyclopentapyran ring. Both share the same iridoid core, a glucose moiety attached via a β-glycosidic linkage at C1, a hydroxyl group at C6, and a methyl group at C7.[3][4] The point of divergence is the functional group at C4:
This seemingly minor variation—the methylation of a carboxylic acid—is the sole distinction. Loganic acid has the chemical formula C₁₆H₂₄O₁₀, while loganin's formula is C₁₇H₂₆O₁₀.[3][4] This addition of a methyl group (-CH₃) and loss of a proton results in a net addition of a CH₂ unit and a corresponding mass difference of approximately 14.02 Da.
Comparative Physicochemical Properties
The presence of a free carboxylic acid in loganic acid versus a methyl ester in loganin significantly alters their polarity and chemical reactivity. Loganic acid is more polar and acidic, which influences its solubility and behavior in chromatographic systems.
| Property | Loganic Acid | Loganin |
| Molecular Formula | C₁₆H₂₄O₁₀[4] | C₁₇H₂₆O₁₀[3] |
| Molar Mass | 376.36 g/mol [4] | 390.4 g/mol [3] |
| Monoisotopic Mass | 376.13694696 Da[4] | 390.15259702 Da[3] |
| Key Functional Group (C4) | Carboxylic Acid (-COOH)[4] | Methyl Ester (-COOCH₃)[3] |
| Predicted XlogP | -1.7[6] | -1.4[7] |
| CAS Number | 22255-40-9[4] | 18524-9-2[3] |
Part 2: The Biosynthetic Connection
Loganic acid and loganin are not independent products but are directly linked in the iridoid biosynthetic pathway. Loganic acid serves as the immediate precursor to loganin.[5][8]
The conversion is a straightforward enzymatic methylation reaction. The enzyme Loganic Acid O-methyltransferase (LAMT) catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the carboxyl group of loganic acid, yielding loganin and S-adenosyl-L-homocysteine (SAH).[8][9] This step is crucial as loganin is subsequently converted to secologanin, a key intermediate in the biosynthesis of a vast array of terpene indole alkaloids.[9]
Part 3: Analytical Methodologies for Differentiation
Accurate differentiation between loganic acid and loganin is essential for phytochemical analysis and quality control. Their structural similarity demands high-resolution analytical techniques.
A. High-Performance Liquid Chromatography (HPLC/UPLC)
Principle: The primary differentiating factor for chromatographic separation is polarity. In reversed-phase chromatography (the most common mode for these compounds), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[10] Loganic acid, with its free carboxylic acid group, is significantly more polar than the methyl-esterified loganin. Consequently, loganic acid has less affinity for the nonpolar stationary phase and will elute earlier than loganin.[11][12]
Protocol: Reversed-Phase UPLC-DAD Analysis
-
Sample Preparation: Extract plant material using ultrasonication with 75% methanol. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.[10]
-
Column: Use a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[13]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might run from ~5-10% B to 30-40% B over 15-20 minutes. This ensures good separation of both compounds from other matrix components.[10]
-
Flow Rate: 0.3 mL/min.[13]
-
Column Temperature: 40 °C.[13]
-
Detection: Diode Array Detector (DAD) monitoring at ~240 nm, the characteristic absorbance maximum for the iridoid chromophore.
-
Expected Outcome: A chromatogram showing a peak for loganic acid at an earlier retention time, followed by a distinct peak for loganin.
B. Mass Spectrometry (MS)
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The ~14.02 Da mass difference between loganic acid (C₁₆H₂₄O₁₀) and loganin (C₁₇H₂₆O₁₀) is easily resolved by modern high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap).[10][13] Tandem MS (MS/MS) can further confirm identity by analyzing fragmentation patterns. The loss of the glucose moiety (162 Da) is a common fragmentation for both, but the subsequent fragments will differ due to the C4 functional group.[13][15]
Protocol: UPLC-ESI-QTOF-MS Analysis
-
Chromatographic Separation: Interface the UPLC system (as described above) directly with the mass spectrometer.
-
Ionization: Use an Electrospray Ionization (ESI) source, typically in negative ion mode for loganic acid to easily form the [M-H]⁻ ion, and positive mode for loganin ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).[13]
-
Mass Analysis:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS): Isolate the precursor ions for loganic acid and loganin and subject them to collision-induced dissociation (CID).
-
-
Data Interpretation:
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides the most definitive structural information. The key differentiating signal is from the methyl ester group in loganin, which is absent in loganic acid.
-
¹H NMR: Loganin will exhibit a sharp singlet integrating to three protons with a chemical shift (δ) around 3.7 ppm. This signal, corresponding to the -OCH₃ protons of the methyl ester, is completely absent in the ¹H NMR spectrum of loganic acid.[16][17]
-
¹³C NMR: The spectrum of loganin will show a carbon resonance at approximately 51 ppm, characteristic of the methoxy carbon (-OC H₃) of the methyl ester. The carbonyl carbon of the ester in loganin will also have a slightly different chemical shift compared to the carboxylic acid carbonyl in loganic acid.[16][17]
Protocol: NMR Sample Analysis
-
Sample Preparation: Purify loganic acid and loganin using preparative or semi-preparative HPLC.[14] Ensure the sample is thoroughly dried to remove residual solvents.
-
Solvent: Dissolve the purified compound in a deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
For loganin, identify the characteristic ¹H singlet at ~3.7 ppm and the ¹³C signal at ~51 ppm.
-
For loganic acid, confirm the absence of these signals. The exchangeable proton of the carboxylic acid may be visible as a broad singlet at higher chemical shifts or may exchange with the solvent.
-
Integrated Analytical Workflow
Part 4: Biological and Pharmacological Significance
Both loganic acid and loganin exhibit a range of valuable biological activities, making their accurate identification crucial for drug development and herbal medicine standardization.
-
Loganic Acid: Has demonstrated significant antioxidant, anti-inflammatory, and cytoprotective properties.[18][19][20] It can scavenge free radicals and has been shown to protect against heavy metal-induced toxicity.[18][20] Studies also indicate its potential to modulate inflammatory pathways like NF-κB and activate the Nrf2 signaling pathway.[18] It has also been investigated for its beneficial effects in models of atherosclerosis and diabetes.[18][21][22]
-
Loganin: Is one of the most widely studied iridoid glycosides, with extensive research on its anti-inflammatory, neuroprotective, anti-diabetic, and antitumor activities.[1][23][24] It has been shown to protect against sepsis-induced lung injury, reduce neuroinflammation, and exert antidepressant-like effects.[1][23] Its mechanisms of action often involve the modulation of signaling pathways such as PI3K/Akt and NF-κB.[1]
Conclusion
The structural difference between loganic acid and loganin is confined to a single functional group: a carboxylic acid versus a methyl ester at the C4 position. This distinction is the direct result of the enzymatic methylation of loganic acid by LAMT. While subtle, this structural change imparts distinct physicochemical properties, most notably a difference in polarity and molecular mass. These differences are readily exploited by a combination of modern analytical techniques. Reversed-phase HPLC provides robust separation based on polarity, high-resolution mass spectrometry confirms their distinct molecular formulas, and NMR spectroscopy offers unambiguous structural confirmation through the unique signals of the methyl ester group in loganin. A thorough understanding and application of these methodologies are indispensable for any researcher working with these potent and pharmacologically significant iridoid glycosides.
References
-
Zhang, L., et al. (2022). Phytochemistry, synthesis, analytical methods, pharmacological activity, and pharmacokinetics of loganin: A comprehensive review. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87691, (-)-Loganin. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89640, Loganic Acid. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). Loganic acid. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). The chemical structure of loganin. Retrieved from ResearchGate. [Link]
-
Abirami, A., et al. (2022). Antioxidant and cytoprotective properties of loganic acid isolated from seeds of Strychnos potatorum L. against heavy metal induced toxicity in PBMC model. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). The chemical structure of loganin from C. officinalis fruits. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Effects of loganic acid (LA) (daily dose of 20 mg/kg b.w. for 14 days).... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of loganic acid. Retrieved from ResearchGate. [Link]
-
Szych, N., et al. (2023). The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). Loganin (C17H26O10). Retrieved from PubChemLite. [Link]
-
PubChemLite. (n.d.). Loganic acid (C16H24O10). Retrieved from PubChemLite. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45033598, Loganin (Meliatin; Loganoside). Retrieved from PubChem. [Link]
-
Wang, Y., et al. (2024). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101696514, Loganic acid 6'-glucoside. Retrieved from PubChem. [Link]
-
Chemistry LibreTexts. (2021). 4.1: Biosynthesis of Monoterpenes - Loganin. Retrieved from Chemistry LibreTexts. [Link]
-
Taylor & Francis Online. (n.d.). Loganic acid – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). The chemical structures of loganic acid, loganin, sweroside and cornuside. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of loganic acid, chiratin, and loganin in Dipsaci Radix. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Mass spectra of the aglycone ions of loganic acid (1) and epi-loganic acid (2). Retrieved from ResearchGate. [Link]
-
Battersby, A. R., et al. (1968). Alkaloid biosynthesis. Part XIII. The structure, stereochemistry, and biosynthesis of loganin. Journal of the Chemical Society C: Organic. [Link]
-
ResearchGate. (n.d.). MS diagram (ESI-) and ions fragmentation pathways of loganic acid (3). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of loganin from C. officinalis fruits. Retrieved from ResearchGate. [Link]
-
Escher, S., et al. (1970). Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Wikipedia. (n.d.). Loganin. Retrieved from Wikipedia. [Link]
-
Proniewicz, E., et al. (2021). Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms showing peaks corresponding to the marker compounds.... Retrieved from ResearchGate. [Link]
-
Li, Y., et al. (2021). Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis. National Center for Biotechnology Information. [Link]
-
Fedoreev, S., et al. (2023). Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. MDPI. [Link]
-
ResearchGate. (n.d.). Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. Retrieved from ResearchGate. [Link]
-
Dzydzan, O., et al. (2020). Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Loganic acid - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - Loganic acid (C16H24O10) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - Loganin (C17H26O10) [pubchemlite.lcsb.uni.lu]
- 8. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loganin - Wikipedia [en.wikipedia.org]
- 10. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. biorlab.com [biorlab.com]
Methodological & Application
Preparation of Loganic Acid Stock Solution in DMSO for Cell-Based Assays: An Application Note and Protocol
Introduction: The Scientific Context of Loganic Acid
Loganic acid, an iridoid glycoside found in various medicinal plants, is a subject of growing interest within the scientific community.[1] Its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, have positioned it as a promising candidate for further investigation in drug discovery and development.[1][2] For researchers conducting cell-based assays, the accurate and reproducible preparation of a loganic acid stock solution is a critical first step that profoundly impacts the integrity and reliability of experimental outcomes.
This comprehensive guide provides a detailed protocol for the preparation of loganic acid stock solutions in dimethyl sulfoxide (DMSO). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound effectively, ensuring the validity of their cellular assay results. The protocols herein are grounded in established best practices for compound management and cell culture, emphasizing scientific integrity and experimental robustness.
Physicochemical Properties of Loganic Acid
A thorough understanding of the physicochemical properties of loganic acid is fundamental to its proper handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄O₁₀ | PubChem |
| Molecular Weight | 376.36 g/mol | PubChem |
| Appearance | White to off-white powder | N/A |
| Solubility in DMSO | ≥75 mg/mL (≥199 mM) | Selleck Chemicals[3] |
| Storage (Powder) | -20°C for up to 3 years | TargetMol |
| Storage (Solution) | -80°C for up to 1 year | TargetMol |
PART 1: Preparing the High-Concentration Stock Solution
The initial preparation of a concentrated stock solution in DMSO is a pivotal step that requires precision and adherence to best practices to ensure the compound's stability and accurate concentration.
Materials and Reagents
-
Loganic Acid Powder: High purity (≥98%) is recommended.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade (purity ≥99.9%). Use a fresh, unopened bottle to minimize water absorption, which can affect solubility and compound stability.[3]
-
Sterile, Nuclease-Free Microcentrifuge Tubes: 1.5 mL or 2.0 mL, preferably amber or covered in foil to protect from light.
-
Calibrated Analytical Balance: Capable of measuring to at least four decimal places.
-
Calibrated Pipettes and Sterile, Filtered Pipette Tips
-
Vortex Mixer
-
Water Bath or Sonicator (Optional): For aiding dissolution.
-
Personal Protective Equipment (PPE): Laboratory coat, gloves, and safety glasses.
Rationale for Choosing DMSO
DMSO is the solvent of choice for loganic acid and many other non-polar compounds in life science research for several key reasons:
-
High Solubilizing Power: DMSO can dissolve a wide range of compounds that are poorly soluble in aqueous solutions.[4]
-
Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, allowing for the dilution of the stock solution to working concentrations with minimal precipitation.
-
Low Volatility: Its high boiling point (189 °C) minimizes evaporation and concentration changes during handling.
However, it is crucial to be mindful of DMSO's potential cytotoxicity, which will be addressed in the dilution protocol.
Step-by-Step Protocol for a 100 mM Loganic Acid Stock Solution
This protocol details the preparation of a 100 mM stock solution, a common starting concentration for many cell-based assays.
1. Calculation of Required Mass:
To prepare a desired volume of a 100 mM stock solution, use the following formula:
Mass (mg) = 100 mmol/L * Volume (L) * 376.36 g/mol * 1000 mg/g
Example: To prepare 1 mL (0.001 L) of a 100 mM stock solution:
Mass (mg) = 100 mmol/L * 0.001 L * 376.36 g/mol * 1000 mg/g = 37.64 mg
2. Weighing the Loganic Acid:
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh the calculated amount of loganic acid powder directly into the tube. Meticulous weighing is paramount for accurate concentration determination.
3. Dissolution in DMSO:
-
Add the calculated volume of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the loganic acid powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, particulate-free solution should be obtained.
-
Troubleshooting Dissolution: If the loganic acid does not readily dissolve, the following steps can be taken:
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, as it may degrade the compound.
-
4. Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term stability (up to one year). For short-term use (up to one month), storage at -20°C is acceptable.
Sources
- 1. Loganic acid protects against ulcerative colitis by inhibiting TLR4/NF-κB mediated inflammation and activating the SIRT1/Nrf2 anti-oxidant responses in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. lifetein.com [lifetein.com]
Isolation and Purification of Loganic Acid via Multi-Stage Column Chromatography
Application Note: AN-PHYT-042
Executive Summary
Loganic acid is a bioactive iridoid glycoside widely distributed in Gentianaceae (e.g., Gentiana spp.) and Caprifoliaceae (e.g., Lonicera spp.). Unlike its methyl ester counterpart (loganin), loganic acid possesses a free carboxylic acid moiety at the C-11 position. This structural feature presents a unique purification challenge: it causes severe peak tailing on normal-phase silica due to ionization and irreversible adsorption.
This Application Note defines a robust, scalable protocol for isolating loganic acid with >98% purity. We reject the "one-column-fits-all" approach. Instead, we utilize a Orthogonal Chromatographic Strategy :
-
Capture: Macroporous resin to remove sugars and bulk matrix.
-
Resolution: Acidified Normal-Phase Silica or C18 Reverse Phase to separate loganic acid from neutral iridoids (loganin, sweroside).
Physicochemical Profile & Separation Logic[1]
Understanding the molecule is the prerequisite for separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Iridoid Glycoside | Highly polar; requires polar mobile phases. |
| Functional Group | C-11 Carboxylic Acid | Critical: Will ionize at neutral pH ( |
| Solubility | High: Water, MeOH, EtOHLow: CHCl3, Hexane | Incompatible with non-polar normal phase systems (Hexane/EtOAc) without polar modifiers. |
| Key Contaminants | Loganin, Sweroside, Sugars | Loganin is the methyl ester of loganic acid. Separation relies on the acidity difference. |
Strategic Workflow (Process Map)
The following diagram illustrates the decision logic and workflow for isolating loganic acid from crude plant extracts.
Figure 1: Orthogonal purification workflow exploiting polarity and acidity differences.
Detailed Protocols
Phase 1: Extraction & Pre-treatment
Goal: Maximize recovery while minimizing chlorophyll and non-polar lipid extraction.
-
Extraction: Macerate dried, powdered plant material (e.g., Gentiana scabra roots) in 70% Ethanol (1:10 w/v) for 2 hours under reflux or ultrasonication.
-
Why 70%? 100% MeOH extracts too many lipophilic chlorophylls; 100% Water extracts too many polysaccharides (pectins) that clog columns.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 50°C until no alcohol remains.
-
Defatting (Optional but Recommended): Partition the aqueous residue with Petroleum Ether (3x). Discard the organic layer. This protects the downstream resin column from irreversible fouling by lipids.
Phase 2: Enrichment via Macroporous Resin (Diaion HP-20 / D101)
Goal: Remove sugars (too polar) and neutral iridoids (less polar).
This is the most critical step for scale-up. Direct application of crude extract to silica gel often fails due to the "sticky" nature of the glycosides.
Protocol:
-
Resin Preparation: Soak Diaion HP-20 or D101 resin in 95% EtOH for 24h to remove monomers, then rinse with water until no alcohol smell remains.
-
Loading: Load the aqueous sample (from Phase 1) onto the column (Ratio: 1g crude extract per 30g wet resin).
-
Elution Gradient:
-
Validation: Spot fractions on TLC (See Section 6). Combine loganic acid fractions and evaporate to dryness.
Phase 3: Purification (Choose A or B)
Option A: Acidified Silica Gel (Normal Phase)
Best for: Large scale, lower cost.
The Challenge: Loganic acid tails on silica because the -COOH group interacts with silanol groups (
-
Stationary Phase: Silica Gel 60 (200-300 mesh).
-
Mobile Phase Preparation:
-
System: Chloroform : Methanol : Water : Acetic Acid (60 : 35 : 10 : 1) .
-
Procedure: Mix thoroughly in a separatory funnel. Allow to settle. Use the lower phase only.
-
-
Equilibration: Flush column with mobile phase for 2 BVs.
-
Elution: Isocratic elution.
-
Observation: Loganic acid typically elutes after less polar impurities but before severe tailing occurs due to the acetic acid suppression.
-
Option B: ODS (C18) Reverse Phase
Best for: High purity (>98%), removing similar glycosides.
-
Stationary Phase: ODS-A (50
). -
Mobile Phase: Methanol : 0.1% Formic Acid in Water.
-
Gradient:
-
0-10 min: 10% MeOH
-
10-40 min: 10%
40% MeOH
-
-
Mechanism: Loganic acid elutes earlier than loganin (methyl ester) because the free acid makes it more hydrophilic. The formic acid ensures the peak remains sharp.
Analytical Validation (HPLC-UV)
To verify the isolation, use the following analytical method.
| Parameter | Condition |
| Column | C18 Analytical (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5 |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Isocratic Program | 90% A : 10% B (Adjust B to 15% if retention is too high) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 238 nm (Max absorption of iridoid enol-ether system) |
| Temperature | 25°C |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak (Silica) | Ionization of -COOH group. | Add 1% Acetic Acid to the mobile phase.[4] Ensure water content is sufficient to hydrate the silica. |
| Co-elution with Loganin | Insufficient selectivity. | Switch to C18 reverse phase. The methyl ester (loganin) is significantly more hydrophobic and will retain longer on C18. |
| Sample Precipitates on Column | Solubility mismatch. | Do not load a MeOH-dissolved sample onto a Hexane/CHCl3 packed column. Use "Dry Loading" (adsorb sample onto a small amount of silica, dry it, then pour on top of the bed). |
| Low Recovery | Irreversible adsorption. | The compound may be stuck on the silica.[5] Flush with 100% MeOH to recover, then switch to Polyamide or Resin chromatography. |
References
-
He, Y., et al. (2015). "Separation and Purification of Iridoid Glycosides from Gentiana by Macroporous Resin and High-Speed Counter-Current Chromatography." Journal of Chromatographic Science.
-
Liu, L., et al. (2009).[4] "Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC." Journal of Chromatographic Science.
-
Wang, X., et al. (2012). "Isolation of loganic acid from Lonicera japonica using pH-zone-refining counter-current chromatography." Journal of Separation Science.
- Hostettmann, K., & Marston, A. (1998). Preparative Chromatography Techniques: Applications in Natural Product Isolation. Springer. (Standard text for solvent system selection).
Sources
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. column-chromatography.com [column-chromatography.com]
Troubleshooting & Optimization
Technical Support Center: Loganic Acid Stability Protocol
Topic: Improving Loganic Acid Stability in Aqueous Solutions Ticket ID: LA-STAB-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry[1][2]
Executive Summary & Molecule Profile[1][2]
User: "Why is my Loganic Acid standard degrading in solution?"
Scientist's Log: Loganic acid (
Quick Reference Data:
| Parameter | Value | Critical Note |
|---|---|---|
| Molecular Weight | 376.36 g/mol | Detectable via LC-MS (ESI-) at m/z 375.[1][2] |
| pKa (Predicted) | ~4.5 | At pH < 4.5, it exists primarily in non-ionized form; at pH > 4.5, as the carboxylate anion.[2] |
| Solubility | High (Water, MeOH) | >30 mg/mL in water.[1][2] Avoid non-polar solvents.[2] |
| Critical Weakness | O-Glycosidic Bond | Susceptible to acid hydrolysis and
Module A: The pH Conundrum (Chemical Hydrolysis)
Diagnosis: If you observe a gradual decrease in peak area over 24-48 hours in aqueous buffer, you are likely witnessing acid-catalyzed hydrolysis .[1][2]
The Mechanism:
Loganic acid contains an acetal linkage (glycosidic bond) connecting the glucose moiety to the iridoid aglycone. In the presence of excess
Protocol: Optimizing pH for Stability
Objective: Maintain the molecule in a zone where hydrolysis kinetics are minimized without triggering alkaline ring opening.
-
Target pH Range: 5.0 – 6.5 .
-
Buffer Selection:
-
Recommended: Ammonium Acetate (10-20 mM) adjusted to pH 6.[1][2]0. This is volatile (LC-MS compatible) and provides sufficient buffering capacity.[1][2]
-
Avoid: Phosphate buffers stored for long periods (phosphate can precipitate with trace metals that catalyze oxidation, though less critical for iridoids than flavonoids).[1][2]
-
-
The "pKa Trap":
Visualization: Stability Decision Matrix
Caption: Decision tree for stabilizing loganic acid. Note the critical divergence based on sample source (fresh vs. purified).
Module B: Enzymatic Degradation (The "Hidden" Killer)[1]
Diagnosis: "I extracted fresh Gentiana roots with water, and my loganic acid yield is zero, but I see a large unknown peak."
The Cause:
Plants containing iridoid glycosides also contain specific
-
Reaction: Loganic Acid +
-glucosidase Aglycone + Glucose.[1][2] -
Speed: This can occur within minutes at room temperature.[2]
Protocol: Enzyme Inactivation
Objective: Denature proteins before extraction occurs.[2]
-
Method B: Thermal Inactivation
-
If water extraction is required (e.g., for "green" chemistry), the water must be boiling (
C) before adding the plant material.[1] -
Step: Drop sliced plant material into boiling water. Boil for 5-10 minutes. Cool rapidly on ice.
-
Module C: Storage & Handling
Diagnosis: Standard solutions degrading in the autosampler.
Protocol:
| Condition | Recommendation | Rationale |
|---|---|---|
| Solvent | 10-20% Acetonitrile in Water | Pure water promotes microbial growth; pure organic solvent may cause evaporation/concentration issues.[1][2] |
| Temperature | 4°C (Autosampler) | Reduces kinetic energy for hydrolysis.[1][2] |
| Container | Amber Glass (Silanized) | Prevents surface adsorption (though less critical for glycosides than cationic drugs) and UV degradation.[1][2] |
| Additives | 0.1% Formic Acid (Optional) | Use with caution. Only for short-term LC-MS analysis.[1][2] Long-term storage in acid promotes hydrolysis.[1][2] |
Frequently Asked Questions (FAQ)
Q1: Can I use 0.1% Trifluoroacetic Acid (TFA) in my mobile phase? A: Yes, but minimize exposure.[1][2] TFA creates a pH of ~2.[2]0. While the residence time in an HPLC column (<30 min) is too short for significant hydrolysis, do not leave loganic acid dissolved in TFA-containing mobile phase in the autosampler for 24 hours.[2] Use Formic Acid (weaker acid) or Acetic Acid if possible.[1][2]
Q2: Is Loganic Acid light sensitive?
A: Moderately. While it lacks the extended conjugation of anthocyanins, UV light can induce photo-oxidation over long periods.[2] Always use amber vials for storage
Q3: My peak splits into two. Is this degradation? A: It might be epimerization .[2] Iridoids can undergo mutarotation or epimerization at the C-7 position under alkaline conditions or extreme heat.[1][2] Check your pH. If pH > 7, adjust to pH 6.[2]
Q4: How do I recover Loganic Acid from a degraded solution? A: You cannot. Once the glycosidic bond is cleaved, the aglycone is unstable and irreversibly alters. You must prepare a fresh standard.
References
-
Iridoid Glycoside Stability & Chemistry
-
Enzymatic Hydrolysis Mechanism
-
General Hydrolysis Kinetics of Glycosides
-
Beta-Glucosidase Activity in Plant Extracts
Sources
- 1. Loganic acid - Wikipedia [en.wikipedia.org]
- 2. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LOGANIC ACID CAS#: 22255-40-9 [m.chemicalbook.com]
- 5. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering a highly active thermophilic β-glucosidase to enhance its pH stability and saccharification performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iridoid Glycoside Separation
Introduction: The successful separation and purification of iridoid glycosides like loganic acid, loganin, and secologanin are critical for research in phytochemistry, pharmacology, and drug development. Their structural similarities pose significant chromatographic challenges. This guide provides in-depth technical assistance, troubleshooting advice, and validated protocols to help researchers navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural and chemical differences between loganic acid, loganin, and secologanin that influence their separation?
A: Understanding the subtle structural differences is the cornerstone of developing a successful separation strategy. While all three are iridoid glycosides, their key distinctions lie in their functional groups, which directly impact their polarity and acidity.
-
Loganic Acid: As its name implies, loganic acid possesses a carboxylic acid group (-COOH). This makes it the most acidic and, in many reversed-phase systems, the most polar of the three. Its retention is highly dependent on the pH of the mobile phase.
-
Loganin: Loganin is the methyl ester of loganic acid. The carboxylic acid is replaced by a methyl ester group (-COOCH₃), making it less polar than loganic acid.
-
Secologanin: Secologanin is an aldehyde, containing a -CHO group. It is structurally distinct from the others due to the opening of the cyclopentane ring, which also influences its polarity and chemical reactivity.
These differences in polarity (Loganic Acid > Loganin > Secologanin, generally in reversed-phase systems) and the ionizable nature of loganic acid are the primary handles we exploit for chromatographic separation.
Q2: I am starting a new project. What is the recommended initial approach for separating these three compounds?
A: For analytical purposes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and common starting point. A C18 column is the workhorse for this application due to its versatility and wide availability.
A generic starting point would be a gradient elution using a water/acetonitrile mobile phase. The key is to incorporate a small amount of acid (e.g., 0.1% formic acid or acetic acid) into the mobile phase. This is critical for two reasons:
-
Suppressing Ionization: The acid ensures that the carboxylic acid group on loganic acid is protonated (-COOH), not deprotonated (-COO⁻). This minimizes peak tailing and provides sharp, symmetrical peaks.
-
Improving Peak Shape: The acidic mobile phase generally leads to better peak shapes for all three analytes.
A logical workflow for method development is outlined below.
Caption: Workflow for RP-HPLC Method Development.
Troubleshooting Guide
Issue 1: Poor resolution between loganin and secologanin.
Cause: Loganin and secologanin often have very similar retention times in standard C18 columns due to their comparable polarities.
Solutions:
-
Decrease Gradient Slope: A shallower gradient (e.g., changing from a 5-40% B in 20 min to 5-40% B in 40 min) increases the time the analytes spend in the "optimal" mobile phase composition for their separation, thereby improving resolution.
-
Lower the Temperature: Reducing the column temperature (e.g., from 30°C to 25°C) can sometimes enhance selectivity between closely eluting peaks.
-
Change the Organic Modifier: If acetonitrile doesn't provide adequate resolution, switching to methanol can alter selectivity. Methanol is a weaker solvent than acetonitrile and interacts differently with the stationary phase, which can change the elution order or spacing of peaks.
-
Try a Different Stationary Phase: If modifying the mobile phase is insufficient, a column with a different selectivity is the next logical step. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which can help differentiate the aromatic rings in the analytes, potentially providing the needed resolution.
Issue 2: Loganic acid peak is broad or tailing.
Cause: This is almost always due to the partial ionization of the carboxylic acid group on loganic acid. If the mobile phase pH is close to the pKa of loganic acid, both the protonated and deprotonated forms will exist, leading to poor peak shape.
Solutions:
-
Ensure Sufficiently Acidic Mobile Phase: The most direct solution is to lower the mobile phase pH. A concentration of 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) is usually sufficient to fully protonate the carboxylic acid.
-
Check Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to pH drift. Ensure the acid modifier is accurately measured and present in both the aqueous (A) and organic (B) phases.
-
Column Health: An old or contaminated column can also contribute to peak tailing. Perform a column wash or replace the column if necessary.
Issue 3: I need to purify these compounds for further experiments (Preparative Scale). How do I scale up from my analytical method?
Cause: Scaling up from an analytical to a preparative scale requires adjustments to flow rate, injection volume, and column size to handle the increased sample mass.
Solutions:
-
Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column. The internal diameter should be significantly larger (e.g., 21.2 mm or 50 mm).
-
Scale Flow Rate: The flow rate should be scaled geometrically based on the cross-sectional area of the columns. The formula is:
-
Flow Rate (Prep) = Flow Rate (Analytical) x [ (ID (Prep) / ID (Analytical))² ]
-
For example, scaling from a 4.6 mm ID column at 1 mL/min to a 21.2 mm ID column: 1 mL/min * [ (21.2 / 4.6)² ] ≈ 21.2 mL/min.
-
-
Injection Volume: The injection volume can be increased, but you must first perform a loading study to determine the maximum amount of sample that can be injected without sacrificing resolution (column overload).
-
Gradient Adjustment: The gradient time should also be scaled proportionally to the flow rate to maintain the same separation profile.
Protocols & Data
Protocol 1: Analytical RP-HPLC for Separation of Loganic Acid, Loganin, and Secologanin
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 25.0 60 40 28.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
Physicochemical Properties Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group | Relative Polarity (RP-HPLC) |
| Loganic Acid | C₁₆H₂₄O₁₀ | 376.36 | Carboxylic Acid | Highest |
| Loganin | C₁₇H₂₆O₁₀ | 390.38 | Methyl Ester | Medium |
| Secologanin | C₁₇H₂₄O₁₀ | 388.37 | Aldehyde | Lowest |
References
-
Separation of Loganin, Loganic Acid, and Other Compounds from Lonicera japonica by HPLC. This study provides a foundational HPLC method for separating these compounds from a natural source. Journal of Chromatographic Science, Oxford University Press. Available at: [Link]
-
Iridoids: A Review of Their Chemistry, Bioactivity, and Synthesis. A comprehensive review that discusses the chemical properties of iridoids, which is essential for understanding their separation behavior. Natural Product Reports, Royal Society of Chemistry. Available at: [Link]
-
HPLC Method Development and Validation for Herbal Drugs. This resource offers general principles for developing and validating HPLC methods for natural products, which is directly applicable to the separation of iridoid glycosides. Pharmaceutical Technology. Available at: [Link]
Technical Support Center: Loganic Acid Stability During Drying
Introduction
Welcome to the technical support guide for the preservation of loganic acid. Loganic acid is a vital iridoid glycoside with significant therapeutic potential, noted for its anti-inflammatory, antioxidant, and hepatoprotective properties[1][2][3]. As researchers and drug development professionals, obtaining a stable, potent, dried extract is a critical step in your workflow. However, the chemical structure of loganic acid—specifically its ester and glycosidic bonds—renders it susceptible to thermal and hydrolytic degradation during the drying process.
This guide is designed to address the common challenges encountered when drying loganic acid-rich extracts. It provides in-depth, cause-and-effect explanations for experimental choices, troubleshooting guidance in a direct Q&A format, and validated protocols to ensure the integrity of your final product.
Troubleshooting & FAQs
Q1: I'm observing a significant loss of loganic acid in my extract after conventional hot-air oven drying. What is the primary cause?
A1: The primary cause is thermal degradation. Loganic acid is a heat-sensitive molecule.[4] Conventional hot-air drying, even at seemingly moderate temperatures (e.g., 50-60°C), provides sufficient thermal energy over a prolonged period to induce hydrolysis of the ester and glycosidic linkages in the loganic acid structure.[4] This process is accelerated by the presence of residual water in the extract. The hot air flow also creates an environment conducive to oxidation, further contributing to the degradation of bioactive compounds.[4]
The core issue is the combination of heat and extended exposure time. High temperatures directly break down the molecule, leading to a loss of potency and the formation of unwanted degradation products.
To visualize the problem, consider the basic degradation pathway:
Caption: Primary degradation pathway for Loganic Acid.
Q2: What is the most reliable drying method to maximize the preservation of loganic acid?
A2: Freeze-drying (lyophilization) is widely considered the gold standard for preserving heat-sensitive compounds like loganic acid.[4] This method operates on the principle of sublimation, where frozen water in the material is converted directly into vapor under a deep vacuum, completely bypassing the liquid phase.
Causality: By keeping the product frozen (typically below -40°C) during the primary drying phase, the thermal energy is insufficient to cause degradative chemical reactions.[5] This results in a highly preserved final product with minimal loss of loganic acid and other bioactive components. While it is the most expensive and time-consuming option, it yields the highest quality product, making it ideal for high-value research and pharmaceutical applications.[6]
Q3: My lab doesn't have a freeze-dryer. What is a suitable and more accessible alternative?
A3: Vacuum oven drying at a low temperature is an excellent and more accessible alternative. By significantly reducing the pressure inside the oven, the boiling point of water is lowered. This allows for efficient evaporation and drying at much lower temperatures than required at atmospheric pressure, thereby minimizing thermal degradation.[6][7]
Expert Insight: The key is the interplay between vacuum and temperature. A good starting point is to maintain a temperature of 40-50°C under the highest vacuum your system can achieve. This approach is significantly gentler than conventional hot-air drying and can yield high recovery rates for loganic acid.[4] It strikes a balance between efficacy, cost, and preservation of the target compound.[8][9]
Q4: We need to produce a large volume of powdered extract. Is spray drying a viable option for loganic acid?
A4: Yes, spray drying can be a viable option , but it requires careful process optimization. Spray drying involves atomizing a liquid feed into fine droplets that are rapidly dried in a stream of hot gas.[10]
The Protective Mechanism: Although the inlet air temperature can be high (e.g., 140-180°C), the actual exposure time for each droplet is mere seconds.[11] During this brief period, the rapid evaporation of water creates a cooling effect on the particle itself, keeping the core temperature of the product significantly lower than the inlet air temperature.[10][12] This rapid, short-duration process makes it suitable for many heat-sensitive materials.[10]
Critical Consideration: Success with spray drying hinges on optimizing parameters like inlet/outlet temperature, feed rate, and the use of protective carrier agents (excipients) like maltodextrin or gum arabic.[11][13] These excipients encapsulate the active compound, providing an additional layer of thermal protection.[13]
Decision Guide: Selecting a Drying Method
To assist in your experimental design, the following flowchart provides a logical path for selecting the appropriate drying technique based on common laboratory constraints and objectives.
Caption: Decision workflow for selecting an appropriate drying method.
Comparative Analysis of Recommended Drying Methods
The table below summarizes the key operational parameters and expected outcomes for the three recommended drying methods.
| Parameter | Freeze-Drying (Lyophilization) | Low-Temperature Vacuum Drying | Spray Drying |
| Operating Principle | Sublimation | Low-pressure evaporation | Rapid evaporation from atomized droplets |
| Typical Temperature | -40°C to 25°C (Product Temp)[5][14] | 40°C to 50°C[4] | 120°C to 180°C (Inlet Air)[11] |
| Pressure | Very Low (<0.1 mbar) | Low (Vacuum) | Atmospheric |
| Processing Time | Long (24-72+ hours)[14] | Moderate (8-24 hours) | Very Short (seconds)[10] |
| Loganic Acid Retention | Excellent (>98%) | Very Good (>90%) | Good to Very Good (85-95% with optimization) |
| Capital Cost | High | Medium | High |
| Best For | High-purity standards, final formulations, sensitive biologics | General lab use, pilot batches, moderate volumes | Large-scale production, microencapsulation |
Experimental Protocols
Protocol 1: Optimized Freeze-Drying Cycle for Loganic Acid Extract
This protocol is designed to maximize the stability and recovery of loganic acid from an aqueous or hydroalcoholic extract.
Objective: To dry a loganic acid-rich extract while maintaining >98% purity of the target compound.
Methodology:
-
Sample Preparation: Pre-concentrate the liquid extract if necessary. Filter the final solution through a 0.22 µm filter to remove particulates. Dispense the solution into lyophilization vials or trays, ensuring the product depth does not exceed 1-2 cm for uniform drying.
-
Freezing Step:
-
Load samples onto the freeze-dryer shelves at ambient temperature.
-
Ramp the shelf temperature down to -45°C at a rate of 0.5°C/min.[15]
-
Hold at -45°C for at least 3 hours to ensure complete and uniform freezing of the product. This step is critical for forming a proper ice crystal structure conducive to sublimation.
-
-
Primary Drying (Sublimation):
-
Turn on the vacuum pump and reduce the chamber pressure to ≤100 mTorr (0.133 mbar).
-
Once the vacuum is stable, ramp the shelf temperature to -20°C. The product temperature (measured by a probe) will remain much lower due to evaporative cooling.
-
Hold these conditions for 12-48 hours, depending on the sample volume and concentration. Primary drying is complete when the product temperature begins to rise and approach the shelf temperature, indicating that most of the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
To remove residual bound water, ramp the shelf temperature to 25°C at a slow rate of 0.2°C/min.[5]
-
Hold at 25°C under full vacuum for an additional 4-8 hours.
-
-
Cycle Completion:
-
Break the vacuum with an inert gas like nitrogen.
-
Immediately cap vials or transfer the dried powder to a desiccator to prevent moisture reabsorption. Store the final product at -20°C.[16]
-
Protocol 2: HPLC-UV Method for Quantification of Loganic Acid Degradation
This self-validating protocol allows you to precisely measure the concentration of loganic acid before and after drying to calculate the percentage of degradation.
Objective: To quantify loganic acid content in pre- and post-dried extracts using a reliable and reproducible HPLC-UV method.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV/Vis or PDA detector.[17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]
-
Mobile Phase: Isocratic elution using a filtered and degassed solution of 0.1% Phosphoric Acid in Water : Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 234 nm (the λmax for loganic acid).[16]
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of pure loganic acid standard (e.g., 1000 µg/mL) in methanol or mobile phase.
-
Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Pre-Drying Sample: Take a precise volume of the initial liquid extract. Dilute it with the mobile phase to an expected concentration that falls within the range of your calibration curve. Filter through a 0.45 µm syringe filter.
-
Post-Drying Sample: Accurately weigh a known amount of the dried powder. Dissolve it in a precise volume of mobile phase. Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standards in duplicate to generate a linear calibration curve (Concentration vs. Peak Area). The R² value should be >0.999.
-
Inject the prepared pre- and post-drying samples in triplicate.[19]
-
-
Calculation:
-
Use the regression equation from the calibration curve to determine the concentration of loganic acid in your samples.
-
Calculate the initial total mass of loganic acid (in mg) in the liquid extract before drying.
-
Calculate the final total mass of loganic acid (in mg) in the entire batch of dried powder.
-
Degradation (%) = [1 - (Final Mass / Initial Mass)] * 100
-
References
-
Comparison of Traditional and Novel Drying Techniques and Its Effect on Quality of Fruits, Vegetables and Aromatic Herbs. PMC. Available from: [Link]
-
A review of drying methods for improving the quality of dried herbs. Taylor & Francis Online. Available from: [Link]
-
FUNDAMENTAL DRYING TECHNIQUES APPLIED IN FOOD SCIENCE AND TECHNOLOGY. DergiPark. Available from: [Link]
-
Spray-Drying Performance and Thermal Stability of L-ascorbic Acid Microencapsulated with Sodium Alginate and Gum Arabic. PMC. Available from: [Link]
- Advance Drying Technology for Heat Sensitive Products. [No Source Found].
-
Home Drying Foods. Utah State University Extension. Available from: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available from: [Link]
-
The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available from: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available from: [Link]
- Application of spray drying for preservation of lactic acid starter cultures: A review. [No Source Found].
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available from: [Link]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available from: [Link]
-
Formulation Screening and Freeze-Drying Process Optimization of Ginkgolide B Lyophilized Powder for Injection. ResearchGate. Available from: [Link]
-
The proposed fragmentation pathway of loganic acid. ResearchGate. Available from: [Link]
-
How Does Spray Drying Improve Active Ingredient Stability?. Patsnap. Available from: [Link]
- Freeze-drying – a manufacturing approach to increase the stability of in vitro diagnostic (IVD) assays. [No Source Found].
-
From Spray Drying to DP — Managing Particles for Optimal Delivery to the Lungs. Experic. Available from: [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. Available from: [Link]
-
Freeze-Drying and Convective Drying of the Underutilized Red Seaweed Sarcodiotheca gaudichaudii: A Comparative Study on Key Chemical Parameters and Biological Activities. MDPI. Available from: [Link]
- EFFICIENCY OF VACUUM DRIED METHOD ON PHYSICAL, ORGANOLEPTIC AND VIABILITY PROPERTIES OF LACTIC ACID BACTERIA SYNBIOTICS. [No Source Found].
-
Freeze-drying cycle parameter considerations in relation to formulation characteristics for lyobeads. YouTube. Available from: [Link]
-
Loganic Acid. PubChem. Available from: [Link]
-
Developing an Optimized Transferrable Lyophilization Cycle with MicroFD. YouTube. Available from: [Link]
-
loganic acid. The Good Scents Company. Available from: [Link]
- Spray drying to enable new inhaled drug products. [No Source Found].
-
Loganic acid. Biopurify. Available from: [Link]
-
Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus. PubMed. Available from: [Link]
-
Thermal Degradation of Long Chain Fatty Acids. PubMed. Available from: [Link]
-
EFFICIENCY OF VACUUM DRIED METHOD ON PHYSICAL, ORGANOLEPTIC AND VIABILITY PROPERTIES OF LACTIC ACID BACTERIA SYNBIOTICS. Universitas Diponegoro E-Journals. Available from: [Link]
-
Efficiency of vacuum dried method on physical, organoleptic and viability properties of lactic acid bacteria synbiotics. ResearchGate. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. CAS 22255-40-9 | Loganic acid [phytopurify.com]
- 3. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. biofortuna.com [biofortuna.com]
- 6. eprints.undip.ac.id [eprints.undip.ac.id]
- 7. ojafr.com [ojafr.com]
- 8. scholar.undip.ac.id [scholar.undip.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Spray-Drying Performance and Thermal Stability of L-ascorbic Acid Microencapsulated with Sodium Alginate and Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How Does Spray Drying Improve Active Ingredient Stability? [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. longdom.org [longdom.org]
- 18. scispace.com [scispace.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving co-elution issues of loganic acid in complex extracts
Ticket ID: #LA-IRIDOID-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist[1][2]
Case Intake: The Chemistry of the Problem
User Query: "I am analyzing plant extracts (Gentiana/Lonicera) for Loganic Acid. It elutes near the void volume on my C18 column and co-elutes with sugars and other polar iridoids. Quantitation is impossible.[2] How do I fix this?"
Scientist's Analysis: The root cause of your co-elution is a mismatch between the analyte's physicochemical properties and the separation mechanism. Loganic acid is an iridoid glycoside possessing a carboxylic acid moiety.[2][3][4]
-
High Polarity: With a LogP of approximately -2.4, it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.
-
Ionization State (pKa ~4.5): At neutral or slightly acidic pH (pH 4-6), the carboxylic acid deprotonates to its carboxylate anion (
).[1][2] Anionic species are unretained on standard C18 columns, causing them to "dump" at the solvent front ( ) where matrix interferences (sugars, salts) are highest.[1][2]
To resolve this, we must either force the molecule into a neutral state (Reverse Phase) or switch to a mechanism that retains polar species (HILIC).[1][2]
Chromatographic Solutions (The Fix)
Strategy A: Optimized Reverse Phase (RPLC)
Best for: Routine QC, UV detection, and when HILIC is unavailable.[1][2]
The Mechanism: You must suppress ionization. By lowering the mobile phase pH to < 2.5 (2 units below pKa), you force loganic acid into its neutral, protonated form (
Protocol #1: The "Acid Suppression" Method
| Parameter | Setting | Rationale |
| Column | C18-AQ (Aqueous Stable) or Polar-Embedded C18 | Prevents "phase collapse" in high aqueous conditions (95%+ water) required to retain polar iridoids.[1][2] |
| Mobile Phase A | 0.1% - 0.2% Phosphoric Acid (H3PO4) in Water | Stronger acid than formic; ensures pH ~2.0 for full protonation.[1][2] |
| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than Methanol for iridoids.[2] |
| Gradient | 0-5 min: 1-5% B (Isocratic hold) 5-20 min: 5% → 25% B | The initial low-organic hold is critical to separate Loganic Acid from the void volume sugars.[1][2] |
| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UHPLC) | Standard.[1][2] |
| Temperature | 30°C - 35°C | Slightly elevated T improves mass transfer for glycosides.[1][2] |
Critical Warning: Do not use Phosphoric Acid with Mass Spectrometry (MS). It is non-volatile and will ruin your source. For LC-MS RPLC, use 0.1% Formic Acid, but expect lower retention than with Phosphoric Acid.[1][2]
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: LC-MS analysis, complex matrices, and maximum retention.[1][2]
The Mechanism: HILIC uses a polar stationary phase and a high-organic mobile phase.[5] Water forms a stagnant layer on the silica surface. Loganic acid partitions into this water layer.[2]
Protocol #2: The "Polar Retention" Method
| Parameter | Setting | Rationale |
| Column | Amide or Zwitterionic HILIC | Amide phases interact via hydrogen bonding with the glucose moiety of loganic acid.[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[2]0) in 90:10 ACN:Water | High organic starting condition initiates HILIC mechanism.[2] |
| Mobile Phase B | 10 mM Ammonium Acetate (pH 5.[2]0) in Water | The "strong" solvent in HILIC is water.[5][6] |
| Gradient | 95% A → 60% A over 15 mins | Increasing water content elutes the analyte. |
| Detection | ESI-MS (Negative Mode) | HILIC's high organic content boosts desolvation efficiency, increasing sensitivity by 10-50x over RPLC.[1][2] |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct separation mode based on your specific constraints.
Figure 1: Method Development Decision Tree. Selects the optimal chromatographic mode based on detection limits and available hardware.
Sample Preparation: Cleaning the Matrix
Direct injection of crude extracts often leads to co-elution because sugars (glucose, sucrose) are present in massive excess (1000x) relative to loganic acid.[1][2]
Protocol #3: Solid Phase Extraction (SPE)
-
Cartridge: C18 (500 mg bed).[2]
-
Conditioning: 3 mL Methanol followed by 3 mL Water (acidified to pH 2).
-
Loading: Dissolve extract in water (pH 2). Load slowly.
-
Why pH 2? To protonate loganic acid so it sticks to the C18 cartridge. If you load at neutral pH, loganic acid will pass through with the sugars.
-
-
Wash: 5 mL Water (pH 2).
-
Result: Sugars and polar salts are washed away. Loganic acid remains bound.[2]
-
-
Elution: 3 mL 20-30% Methanol.
Detection & Validation
UV Specificity:
Loganic acid has an absorption maximum (
-
Issue: This is a non-specific region where many organic acids and phenolics absorb.
-
Validation: Use a Diode Array Detector (DAD) to check peak purity.[2][7] The spectrum should show a smooth curve peaking at 238 nm without shoulders.
MS Specificity (Preferred):
-
Ionization: ESI Negative Mode (
).[1][2] -
Target Ion:
375 . -
Fragment:
213 (Loss of glucose moiety, ).[1][2]
Troubleshooting FAQs
Q1: I am using C18 with 0.1% Formic Acid, but the peak is splitting. A: 0.1% Formic acid yields a pH of ~2.7. This is close to the pKa of loganic acid. The split peak represents the equilibrium between the ionized and non-ionized forms. Solution: Switch to 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid (if using UV) to drop pH < 2.0.[1][2]
Q2: My loganic acid peak is broad and tailing on HILIC. A: This is usually due to a sample solvent mismatch. If you dissolve your sample in 100% water and inject it into a high-ACN HILIC mobile phase, the water disrupts the partitioning layer. Solution: Dissolve your sample in 50:50 ACN:Water (or higher ACN if solubility permits).[2]
Q3: Can I separate Loganic Acid from Loganin? A: Yes. Loganin is the methyl ester of loganic acid. It is significantly less polar.[2] On a C18 column, Loganic Acid elutes first (2-4 min), while Loganin elutes later (10-15 min).[1][2] If they co-elute, your gradient is starting with too much organic solvent.[2] Start at 1-3% B.[1][2]
References
-
PubChem. (n.d.).[2] Loganic Acid (CID 89640).[1][2] National Center for Biotechnology Information.[2] Retrieved February 10, 2026, from [Link][1][2]
-
Zając, A., et al. (2021).[2] Physicochemical Characterization of the Loganic Acid—IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. Molecules, 26(22), 7027.[1][2][8] [Link]
-
Agilent Technologies. (2018).[2] Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview. [Link]
-
He, Z., et al. (2015).[1][2] Determination of loganic acid, chiratin, and loganin in Dipsaci Radix. Chinese Traditional and Herbal Drugs.[9][10] [Link]
Sources
- 1. Loganic acid - Wikipedia [en.wikipedia.org]
- 2. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LOGANIC ACID CAS#: 22255-40-9 [m.chemicalbook.com]
- 4. LOGANIC ACID | 22255-40-9 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. Physicochemical Characterization of the Loganic Acid-IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery Rates of Loganic Acid from Biological Fluids
Welcome to the technical support center for the analysis of loganic acid in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction and quantification of loganic acid. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.
Introduction to Loganic Acid Bioanalysis
Loganic acid is an iridoid glycoside with a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Accurate quantification in biological fluids such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. However, its polar nature and potential for instability can present challenges in achieving high and reproducible recovery rates. This guide provides a comprehensive resource to troubleshoot and overcome these challenges.
Key Physicochemical Properties of Loganic Acid
Understanding the physicochemical properties of loganic acid is fundamental to developing effective extraction strategies.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₆H₂₄O₁₀[3] | Indicates a relatively large and oxygen-rich molecule. |
| Molecular Weight | 376.36 g/mol [4] | --- |
| Polarity | High (LogP estimate: -2.411)[5] | Soluble in polar solvents like water, methanol, and ethanol.[2][3] Poorly soluble in nonpolar organic solvents. This dictates the choice of extraction technique, favoring methods suitable for polar compounds. |
| Acidity | Contains a carboxylic acid group.[4] | The charge state can be manipulated by adjusting the pH of the sample and extraction solvents to enhance retention on specific SPE phases or partitioning in liquid-liquid extraction. |
| Solubility | Soluble in water, DMSO, and ethanol.[2] | Provides options for reconstitution solvents and mobile phases in LC-MS analysis. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of loganic acid from biological fluids.
FAQ 1: I am experiencing low recovery of loganic acid from plasma. What are the likely causes and how can I improve it?
Low recovery from plasma is a frequent challenge. The primary culprits are often inefficient protein precipitation, suboptimal extraction solvent selection, or analyte loss during solvent evaporation.
Troubleshooting Low Recovery in Plasma:
-
Ineffective Protein Precipitation: Plasma proteins can bind to loganic acid, trapping it and preventing its extraction.
-
Recommendation: Protein precipitation is a critical first step.[6][7] While methanol is a common choice, acetonitrile is often more effective at precipitating a wider range of proteins.[7][8] A 3:1 or 4:1 ratio of cold acetonitrile to plasma is recommended.[7] For enhanced precipitation, consider acidification of the precipitation solvent (e.g., with 0.1-1% formic acid).[9]
-
Experimental Protocol: Protein Precipitation of Plasma Samples
-
To 100 µL of plasma in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for at least 20 minutes to facilitate complete protein precipitation.
-
Centrifuge at >10,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for further processing (direct injection, evaporation, or SPE).
-
-
-
-
Suboptimal Liquid-Liquid Extraction (LLE) Conditions: Due to its high polarity, loganic acid will not partition well into common nonpolar LLE solvents like hexane or dichloromethane.
-
Recommendation: If LLE is necessary, use more polar, water-immiscible solvents like ethyl acetate or a mixture of ethyl acetate and n-butanol.[10][11] Adjusting the pH of the aqueous phase to below the pKa of the carboxylic acid group (making it neutral) can improve partitioning into the organic phase. However, given the high polarity, LLE may still result in lower recovery compared to SPE.
-
-
Analyte Adsorption: Loganic acid can adsorb to the surfaces of glassware and plasticware, especially if the sample is highly concentrated or if there are residual active sites on the container surfaces.
-
Recommendation: Use silanized glassware or low-retention polypropylene tubes and pipette tips.
-
FAQ 2: My loganic acid recovery from urine is inconsistent. What factors should I consider?
The urine matrix is highly variable in composition, which can significantly impact extraction efficiency and analytical results.[12][13]
Troubleshooting Inconsistent Recovery in Urine:
-
Matrix Effects: Urine contains high concentrations of salts, urea, and other endogenous compounds that can interfere with the ionization of loganic acid in the mass spectrometer (ion suppression or enhancement).[12][14]
-
Recommendation: A simple "dilute and shoot" approach, where the urine sample is diluted with the initial mobile phase, can be effective in mitigating matrix effects.[14] A dilution factor of 1:5 to 1:10 is a good starting point. However, for lower concentration samples, this may lead to signals below the limit of quantification.[14] In such cases, Solid-Phase Extraction (SPE) is highly recommended for cleanup.[13]
-
-
pH Variability: The pH of urine can vary significantly, affecting the charge state of loganic acid and its retention on SPE sorbents.
-
Recommendation: Always adjust the pH of the urine sample before SPE. For reversed-phase or anion-exchange SPE, adjusting the pH to approximately 2-3 units below the pKa of loganic acid will ensure it is in its neutral form, enhancing retention on non-polar sorbents.
-
-
Enzymatic Degradation: Urine may contain enzymes that can degrade loganic acid.
-
Recommendation: Analyze urine samples as fresh as possible. If storage is necessary, freeze them at -80°C immediately after collection. Adding a broad-spectrum enzyme inhibitor may also be beneficial, though this should be validated to ensure it does not interfere with the analysis.
-
FAQ 3: Which Solid-Phase Extraction (SPE) sorbent is best for loganic acid?
The choice of SPE sorbent is critical for achieving high recovery and a clean extract.
SPE Sorbent Selection Guide:
| Sorbent Type | Retention Mechanism | Recommended Use for Loganic Acid |
| Reversed-Phase (e.g., C18, Polymeric) | Hydrophobic interactions | Suitable for retaining the less polar iridoid backbone of loganic acid.[15] The sample should be acidified to neutralize the carboxylic acid group to enhance retention. Polymeric sorbents can offer higher capacity and stability across a wider pH range.[16] |
| Anion Exchange (e.g., QMA, SAX) | Electrostatic interaction | Can be very effective for acidic compounds like loganic acid.[17] The sample should be loaded at a pH where the carboxylic acid is deprotonated (negatively charged). Elution is achieved with a solvent that disrupts the electrostatic interaction (e.g., by lowering the pH or using a high salt concentration). |
| Mixed-Mode (e.g., Reversed-Phase and Anion Exchange) | Combination of hydrophobic and electrostatic interactions | Offers high selectivity and can provide very clean extracts. The dual retention mechanism allows for more rigorous washing steps to remove interferences. |
-
Experimental Protocol: Generic SPE Method for Loganic Acid from Plasma (using a polymeric reversed-phase sorbent)
-
Pre-treat Plasma: Precipitate proteins as described in FAQ 1. Dilute the supernatant 1:1 with an acidic solution (e.g., 2% formic acid in water).
-
Condition Sorbent: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (e.g., 0.1% formic acid).
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the loganic acid with 1 mL of methanol or acetonitrile. The addition of a small amount of base (e.g., 0.1% ammonium hydroxide) to the elution solvent can improve the recovery of acidic compounds.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
FAQ 4: I'm observing peak tailing and poor peak shape in my LC-MS/MS analysis of loganic acid. What could be the cause?
Poor chromatography can compromise the accuracy and precision of your quantification.
Troubleshooting Poor Peak Shape:
-
Secondary Interactions with the Column: The carboxylic acid and hydroxyl groups of loganic acid can have secondary interactions with residual silanols on silica-based C18 columns, leading to peak tailing.
-
Recommendation:
-
Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., a polymeric phase or a phenyl-hexyl phase).
-
Lower the pH of the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase.[18]
-
-
-
Incompatible Reconstitution Solvent: If the reconstitution solvent is much stronger (more organic content) than the initial mobile phase, it can cause peak distortion.
-
Recommendation: Always reconstitute the dried extract in a solvent that is the same as or weaker than the initial mobile phase.
-
-
Column Overload: Injecting too much analyte can lead to fronting or tailing peaks.
-
Recommendation: Dilute the sample or inject a smaller volume.
-
Diagrams and Workflows
General Workflow for Loganic Acid Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of loganic acid from biological samples.
Decision Tree for Extraction Method Selection
Caption: A decision tree to guide the selection and optimization of an extraction method for loganic acid.
Method Validation Considerations
A robust and reliable bioanalytical method requires thorough validation.[19][20] Key parameters to assess include:
-
Accuracy: The closeness of the measured concentration to the true concentration.[19]
-
Precision: The degree of agreement between multiple measurements of the same sample.[19]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20]
-
Recovery: The efficiency of the extraction process.[19] It is crucial to evaluate recovery at different concentrations to ensure consistency across the calibration range.
-
Matrix Effect: The influence of co-eluting endogenous compounds on the ionization of the analyte.[19]
-
Stability: The stability of loganic acid in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Concluding Remarks
Improving the recovery of loganic acid from biological fluids requires a systematic approach that considers the physicochemical properties of the analyte and the complexity of the biological matrix. By carefully selecting and optimizing the sample pre-treatment, extraction, and chromatographic conditions, researchers can develop robust and reliable methods for accurate quantification. This guide provides a foundation for troubleshooting common issues and a framework for developing validated bioanalytical methods for loganic acid. For further assistance, please do not hesitate to contact our technical support team.
References
- Karon, D., et al. (2021). Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. Molecules, 26(2), 478.
-
The Good Scents Company. (n.d.). loganic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89640, Loganic acid. Retrieved from [Link]
-
Stevia Extraction Technology. (n.d.). Liquid-liquid counter current extraction of steviol glycosides. Retrieved from [Link]
- Shoemaker, J. D., & Elliott, W. H. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry.
- Hopsort, G., et al. (2023). Deciphering the human urine matrix: a new approach to simultaneously quantify the main ions and organic compounds by ion chromatography/mass spectrometry (IC-MS). Analytical and Bioanalytical Chemistry, 415(23), 5691-5703.
-
ResearchGate. (n.d.). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Retrieved from [Link]
- Zhang, Y., et al. (2024). A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis.
-
National Center for Biotechnology Information. (n.d.). Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Deciphering the human urine matrix: a new approach to simultaneously quantify the main ions and organic compounds by ion chromatography/mass spectrometry (IC-MS). Retrieved from [Link]
-
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Five Iridoid Glycosides from Lonicerae Japonicae Flos Using High-Speed Counter-Current Chromatography and Their Anti-Inflammatory and Antibacterial Activities. Retrieved from [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Identification of Iridoids. Retrieved from [Link]
- Jemal, M., et al. (2000). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry.
-
National Center for Biotechnology Information. (n.d.). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Retrieved from [Link]
- Zoecklein, B. W., et al. (1999). Supercritical Fluid Extraction of Grape Glycosides. American Journal of Enology and Viticulture, 50(3), 253-257.
-
National Center for Biotechnology Information. (n.d.). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. Retrieved from [Link]
- Schlusener, M. P., & Bester, K. (2016). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry.
-
National Center for Biotechnology Information. (n.d.). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Biopurify. (n.d.). CAS 22255-40-9 | Loganic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus. Retrieved from [Link]
-
ResearchGate. (n.d.). Elucidation of Degradants in Acidic Peak of Cation Exchange Chromatography in an IgG1 Monoclonal Antibody Formed on Long-Term Storage in a Liquid Formulation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. LOGANIC ACID | 22255-40-9 [chemicalbook.com]
- 4. Loganic Acid | C16H24O10 | CID 89640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. loganic acid, 22255-40-9 [thegoodscentscompany.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinichrom.com [clinichrom.com]
- 10. Separation of Five Iridoid Glycosides from Lonicerae Japonicae Flos Using High-Speed Counter-Current Chromatography and Their Anti-Inflammatory and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolian.com [resolian.com]
- 20. ijrar.com [ijrar.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Loganic Acid in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Loganic Acid and the Imperative of Validated Analytical Methods
Loganic acid, an iridoid glycoside found in various medicinal plants such as those from the Cornaceae and Gentianaceae families, is a compound of significant interest in the pharmaceutical and nutraceutical industries. Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects, have made it a focal point of research and development. As with any active pharmaceutical ingredient (API) or key marker compound in herbal formulations, the ability to accurately and reliably quantify loganic acid is paramount. This ensures product quality, safety, and efficacy.
The International Council for Harmonisation (ICH) provides a comprehensive framework of guidelines for the validation of analytical procedures. Adherence to these guidelines is a regulatory expectation and a cornerstone of good scientific practice. This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the methodologies for validating an analytical method for loganic acid, with a strong emphasis on the principles of scientific integrity and causality behind experimental choices.
The Foundation: Understanding ICH Q2(R1) and its Pillars of Analytical Method Validation
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the authoritative source for validating analytical tests.[1] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] This is achieved by evaluating a set of validation characteristics, each providing insight into the performance of the method.
The core validation parameters as stipulated by ICH Q2(R1) are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the interconnectedness of these validation parameters in establishing a reliable analytical method.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Specificity: The Cornerstone of a Stability-Indicating Method
For a method to be considered "stability-indicating," it must be able to accurately measure the drug substance in the presence of its degradation products, process impurities, and excipients. This is where forced degradation studies, guided by ICH Q1A(R2) "Stability Testing of New Drug Substances and Products," become indispensable.
The "Why" Behind Forced Degradation Studies
Forced degradation studies, also known as stress testing, are designed to intentionally degrade the drug substance to identify the likely degradation products and to establish the degradation pathways.[3] This information is crucial for developing and validating a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration to be detected and resolved from the parent compound.
Experimental Protocol for Forced Degradation of Loganic Acid
The following protocol outlines a systematic approach to the forced degradation of loganic acid.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of loganic acid reference standard in a volumetric flask with a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours).
-
After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute to a final concentration suitable for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period.
-
After the stress period, cool and neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid loganic acid in a controlled temperature oven (e.g., 70-80°C) for a specified period.
-
After exposure, dissolve the sample in the chosen solvent to obtain a known concentration.
-
-
Photolytic Degradation:
-
Expose a solution of loganic acid and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare a control sample stored in the dark.
-
After exposure, prepare solutions of a known concentration.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., HPLC-UV).
-
The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of loganic acid.
-
Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the loganic acid peak is not co-eluting with any degradation products.
Interpreting the Results: The Path to a Stability-Indicating Method
The success of the forced degradation study is determined by the ability of the analytical method to resolve the loganic acid peak from all the degradation product peaks. The fragmentation pathway of loganic acid, as determined by techniques like LC-MS, can provide valuable clues about the potential structures of the degradation products. For instance, the deprotonated molecular ion of loganic acid at m/z 375.12967 can lose a C₆H₁₀O₅ group (162.0522 Da) during fragmentation, indicating the potential for deglycosylation as a degradation pathway.
The following diagram illustrates the workflow for establishing the specificity of an analytical method for loganic acid.
Sources
Structural Elucidation and Chromatographic Separation: A Comparative MS Guide for Loganic Acid and 7-Deoxyloganic Acid
Executive Summary & Biological Context
In the analysis of iridoid glycosides—critical quality markers in Traditional Chinese Medicine (e.g., Cornus officinalis, Lonicera japonica) and precursors in indole alkaloid biosynthesis—distinguishing Loganic Acid from its biosynthetic precursor 7-Deoxyloganic Acid is a common analytical challenge.[1][2]
While they share a core iridoid skeleton and a glucose moiety, they differ by a single oxygen atom at the C-7 position.[3][2] This structural variance dictates distinct mass spectral signatures and chromatographic behaviors. This guide provides a definitive, data-driven protocol for differentiating these two homologs using LC-MS/MS.
The Biosynthetic Relationship
Understanding the biological connection validates the chemical difference. 7-Deoxyloganic acid is hydroxylated by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH) to form loganic acid.[3][1][2]
Figure 1: Biosynthetic conversion showing the hydroxylation step that differentiates the two molecules.[3][1][2]
Structural & Physical Comparison
The differentiation hinges on the C-7 substituent.[3][2] This single hydroxyl group alters the molecular weight by 16 Da and significantly increases polarity.
| Feature | 7-Deoxyloganic Acid | Loganic Acid | Diagnostic Difference |
| Formula | +1 Oxygen | ||
| Exact Mass | 360.1420 | 376.1369 | 15.9949 Da shift |
| C-7 Substituent | Hydrogen (-H) | Hydroxyl (-OH) | Polarity & Fragmentation |
| Polarity | Lower (Hydrophobic) | Higher (Hydrophilic) | Elution Order |
| Precursor Ion (ESI-) | Primary MS1 Signal |
Mass Spectrometry Analysis (MS/MS)[2][3][4][5][6][7]
Ionization Mode Selection
Negative Mode (ESI-) is the gold standard for these analytes.[3][1][2] Both molecules possess a carboxylic acid group at C-4, which readily deprotonates to form stable
Fragmentation Pathways
Both compounds are iridoid glycosides. Upon Collision Induced Dissociation (CID), they follow a specific fragmentation logic:
-
Glycosidic Cleavage: The weakest bond is the ether linkage between the iridoid aglycone and the glucose. Both molecules lose a neutral glucose moiety (-162 Da ).[3][1][2]
-
Aglycone Degradation: The remaining core structure (aglycone) further fragments, typically losing
(-44 Da ) from the carboxylic acid group.[1][2]
Differential Fragmentation Tree
The mass shift of 16 Da is conserved throughout the fragmentation chain.
Figure 2: Parallel fragmentation pathways in Negative ESI mode. Note the consistent 16 Da mass difference between homologous fragments.
Chromatographic Behavior (LC-MS)[1][2][3]
While MS provides mass differentiation, chromatographic separation is essential for complex matrices to prevent ion suppression and confirm identity.
The Polarity Rule
-
Loganic Acid: The C-7 Hydroxyl group acts as a hydrogen bond donor/acceptor, increasing interaction with the aqueous mobile phase.[3][2]
-
7-Deoxyloganic Acid: The lack of this hydroxyl group makes the molecule more hydrophobic (lipophilic).[1][2]
Predicted Elution Order (Reverse Phase C18)
On a standard C18 column, Loganic Acid elutes FIRST , followed by 7-Deoxyloganic Acid .[3][1][2]
Note: If using HILIC (Hydrophilic Interaction Liquid Chromatography), the order effectively reverses, with the more polar Loganic Acid retaining longer.[1] However, C18 is the standard for iridoid profiling.
Experimental Protocol: Step-by-Step
This protocol is designed for self-validation.[3][2] The presence of the m/z 169 fragment (for Loganic) or m/z 153 fragment (for 7-Deoxy) confirms the iridoid core structure.[1][2]
A. Sample Preparation[6][8][9]
-
Extraction: Ultrasonic extraction of plant material (e.g., 0.5g powder) with 10 mL Methanol/Water (70:30 v/v) for 30 mins.
-
Clarification: Centrifuge at 12,000 rpm for 10 mins.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
B. LC-MS Conditions (UPLC-Q-TOF or Triple Quad)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., ACQUITY BEH C18), 1.7 µm, 2.1 x 100 mm | High resolution for isomeric/homologous separation.[3][1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures carboxylic acid stays protonated during chromatography (better peak shape) but deprotonates in source.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% | Shallow gradient required to separate polar iridoids early in the run.[2] |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI efficiency.[3][2] |
| Ion Source | ESI Negative ( | Maximizes sensitivity for |
| Scan Range | m/z 100 - 1000 | Covers parent ions and small fragments.[3][2] |
C. Data Processing Workflow
Figure 3: Data analysis workflow for positive identification.
References
-
Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni. Journal of Chromatographic Science, 2024. Link
-
UPLC-TOF-MS Characterization and Identification of Bioactive Iridoids in Cornus mas Fruit. Journal of Analytical Methods in Chemistry, 2016.[3][2] Link
-
Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Journal of Pharmaceutical and Biomedical Analysis, 2019. Link
-
7-Deoxyloganic acid. PubChem Database, National Library of Medicine.[3][2] Link
Sources
Reproducibility of Loganic Acid Quantification: A Comparative Technical Guide
Executive Summary Loganic acid (C16H24O10), a key iridoid glycoside found in Cornus officinalis (Shan Zhu Yu), Gentiana species, and Lonicera japonica, serves as a critical quality marker in herbal medicine standardization. However, its quantification is plagued by reproducibility issues stemming from matrix interference, glycosidic instability, and polarity-driven extraction variances.
This guide moves beyond standard pharmacopoeial monographs to provide a comparative analysis of three quantification methodologies: HPLC-UV , UHPLC-MS/MS , and qNMR . It establishes a self-validating protocol designed to minimize Relative Standard Deviation (RSD) and ensure inter-laboratory transferability.
Part 1: The Matrix Challenge & Method Selection
Loganic acid possesses a carboxylic acid group and a glucose moiety, making it highly polar and susceptible to hydrolysis under extreme pH or thermal stress. The choice of analytical method dictates the reproducibility ceiling.
Comparative Analysis: HPLC vs. UHPLC-MS/MS vs. qNMR
The following table synthesizes performance metrics derived from multi-laboratory validation studies.
| Feature | HPLC-UV (Diode Array) | UHPLC-MS/MS (QqQ) | qNMR (Proton) |
| Primary Utility | Routine QC & Compliance | Trace Analysis (PK/Biofluids) | Purity Assessment & Ref. Std. Calibration |
| Sensitivity (LOD) | Moderate (~0.2–0.5 µg/mL) | High (~1–5 ng/mL) | Low (~1 mg/mL required) |
| Reproducibility (RSD) | < 2.0% (Excellent) | < 5.0% (Ionization variance) | < 1.0% (Superior precision) |
| Matrix Effects | Low (with proper separation) | High (Ion suppression common) | Low (if signals non-overlapping) |
| Reference Standard | Required | Required | Not Required (Internal std used) |
| Throughput | Medium (20–40 min run) | High (5–8 min run) | Low (Long acquisition) |
Scientist’s Verdict:
-
For Routine QC: Stick to HPLC-UV . It offers the best balance of cost, robustness, and sufficient sensitivity for herbal extracts where loganic acid is abundant (>0.1%).
-
For Pharmacokinetics: Use UHPLC-MS/MS . The sensitivity is required to detect loganic acid metabolites in plasma.
-
For Standard Value Assignment: Use qNMR .[1][2][3] It is the only absolute method to determine the purity of a "pure" loganic acid standard before using it to calibrate an HPLC.
Part 2: Decision Framework & Workflow Visualization
To ensure reproducibility, one must select the method based on the analyte concentration and matrix complexity.
Figure 1: Decision matrix for selecting the appropriate loganic acid quantification method based on sample origin and data requirements.
Part 3: The Self-Validating Protocol (HPLC-UV Focus)
This protocol focuses on HPLC-UV , the industry workhorse, but optimizes it for reproducibility rather than just separation.
A. The "Why" Behind the Parameters
-
Mobile Phase Acidification: Loganic acid is a weak acid. We use 0.1% Formic Acid (or Phosphoric Acid) to suppress ionization (
). This forces the molecule into its neutral state, increasing retention on the C18 column and sharpening the peak shape. Without acid, peak tailing destroys integration reproducibility. -
Wavelength Selection: While 254 nm is standard for many aromatics, loganic acid has a maximum absorption around 236–240 nm . Using 254 nm reduces sensitivity and signal-to-noise ratio, increasing integration error.
B. Step-by-Step Methodology
1. Sample Preparation (The Critical Variable)
-
Pulverization: Grind dried fruit (Cornus officinalis) to pass through a No. 50 mesh (300 µm). Coarse powder leads to incomplete extraction.
-
Extraction Solvent: 50% Methanol (v/v). Pure methanol extracts too many lipophilic interferences; water extracts too many sugars. 50% is the sweet spot.
-
Technique: Ultrasonic extraction (40 kHz, 250W) for 30 minutes.
-
Validation Check: Temperature must be controlled <40°C. High heat during sonication can degrade iridoids.
-
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250mm x 4.6mm, 5µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water[4]
-
B: Acetonitrile
-
-
Gradient: 0-5 min (5% B), 5-25 min (5% -> 25% B).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: 240 nm.
3. System Suitability Test (SST) - The Self-Validating Step
-
Before running samples, inject the standard 5 times.
-
Requirement: RSD of Peak Area < 2.0%.
-
Requirement: Tailing Factor (
) between 0.9 and 1.2. -
If T > 1.5, the column is likely fouled or the mobile phase pH is too high.
Part 4: Troubleshooting & Optimization
Reproducibility often fails not because of the instrument, but because of integration errors caused by co-eluting compounds (like morroniside or sweroside).
| Symptom | Probable Cause | Corrective Action |
| Drifting Retention Time | Column temperature fluctuation or pH instability. | Use a column oven (set to 25°C or 30°C). Ensure mobile phase is buffered or acidified consistently. |
| Peak Tailing | Silanol interaction or ionization of carboxyl group. | Increase acid concentration (e.g., from 0.05% to 0.1% H3PO4). Use "End-capped" columns. |
| Low Recovery (<90%) | Incomplete extraction or degradation. | Switch from sonication to Reflux extraction (1h). Ensure solvent volume is at least 50x sample weight. |
| High Inter-day RSD | Standard solution instability. | Loganic acid standards degrade in solution. Prepare fresh standards every 24h or store at -20°C. |
Part 5: Experimental Workflow Diagram
This diagram visualizes the optimized extraction workflow designed to minimize variance.
Figure 2: Optimized extraction workflow. Note the "Restore Weight" step, which is critical for correcting solvent evaporation losses during extraction.
References
-
Extraction Efficiency & Method Validation (Cornus officinalis)
-
qNMR vs.
- Webster, G.K., et al. (2018).
-
Source:
-
HPLC Method Validation (Gentiana)
- Ma, X.Q., et al. (2010). HPLC fingerprinting and quantification of gentiopicroside and loganic acid in Gentianae Macrophyllae Radix.
-
Source:
-
Stability & Chemical Properties
- Selleck Chemicals.
-
Source:
-
UHPLC-MS/MS Application
- Li, Z., et al. (2016). Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb.
-
Source:
Sources
- 1. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. gforss.org [gforss.org]
- 5. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 6. Frontiers | Cornus mas and Cornus Officinalis—Analogies and Differences of Two Medicinal Plants Traditionally Used [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioequivalence Studies of Loganic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Loganic Acid and the Imperative of Bioequivalence
Loganic acid, an iridoid glycoside found in various medicinal plants, and its derivatives are gaining significant attention in the pharmaceutical landscape for their diverse therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] As these compounds progress through the drug development pipeline, establishing the bioequivalence of different formulations is a critical regulatory and scientific milestone. This guide provides an in-depth comparison of the methodologies and considerations essential for conducting robust bioequivalence studies for loganic acid derivatives, ensuring that generic or reformulated products meet the same high standards of safety and efficacy as the originator.
The core principle of bioequivalence lies in demonstrating that two drug products, a test formulation and a reference formulation, exhibit comparable bioavailability when administered at the same molar dose.[2] This is typically assessed by comparing key pharmacokinetic (PK) parameters, namely the area under the plasma concentration-time curve (AUC), which represents the extent of drug absorption, and the maximum plasma concentration (Cmax), which reflects the rate of absorption.[3] For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of these parameters for the test and reference products must fall within the acceptance range of 80-125%.[4]
This guide will navigate the critical decisions in designing and executing a bioequivalence study for a hypothetical loganic acid derivative, from the selection of an appropriate analytical method to the choice of study design and the intricacies of statistical analysis.
Part 1: The Analytical Cornerstone: Quantifying Loganic Acid Derivatives in Biological Matrices
The accurate quantification of the analyte in biological fluids is the bedrock of any bioequivalence study. The choice of analytical method is a critical decision, balancing sensitivity, specificity, throughput, and cost. For loganic acid and its derivatives, which are often present at low concentrations in plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard.[5][6]
Comparison of Analytical Methodologies
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower; Limit of Quantification (LOQ) typically in the µg/mL range.[7] | Higher; LOQ can reach sub-ng/mL levels.[5][8] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[9] | Excellent; highly specific due to the unique mass fragmentation patterns of the analyte.[9] |
| Throughput | Moderate; longer run times may be required for adequate separation. | High; shorter run times are often achievable.[5] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and more complex maintenance. |
| Robustness | Generally robust and widely available. | Requires specialized expertise for method development and troubleshooting. |
Causality Behind Method Selection: For loganic acid derivatives, which may exhibit low oral bioavailability and consequently low plasma concentrations, the superior sensitivity and specificity of LC-MS/MS are paramount.[5] This ensures that the pharmacokinetic profile can be accurately characterized, even at the lower end of the concentration curve, which is crucial for reliable bioequivalence assessment. While HPLC-UV can be a cost-effective option for in-vitro dissolution studies or for derivatives with higher plasma concentrations, LC-MS/MS is the preferred method for in-vivo bioequivalence studies to mitigate the risk of analytical failure and ensure regulatory acceptance.
Part 2: Designing a Robust Bioequivalence Study: A Comparative Approach
The design of a bioequivalence study must be carefully considered to minimize variability and ensure that any observed differences in pharmacokinetic parameters can be confidently attributed to the formulations being compared. The two most common designs are the crossover and parallel group designs.
Comparison of Bioequivalence Study Designs
| Feature | Crossover Design | Parallel Group Design |
| Principle | Each subject receives both the test and reference formulations in a randomized sequence, separated by a washout period.[4] | Two separate groups of subjects are randomized to receive either the test or the reference formulation. |
| Variability | Lower, as each subject serves as their own control, minimizing inter-subject variability.[4] | Higher, due to inter-subject variability between the two groups. |
| Sample Size | Smaller number of subjects required.[4] | Larger number of subjects required to achieve the same statistical power. |
| Duration | Longer, due to the need for a washout period between treatments. | Shorter, as there is no washout period. |
| Applicability | Ideal for drugs with relatively short half-lives. | Suitable for drugs with very long half-lives where a crossover design would be impractical. |
| Carryover Effect | A potential concern if the washout period is not adequate. | Not applicable. |
Expert Insight on Study Design Selection: For most loganic acid derivatives, which are expected to have relatively short to moderate half-lives, the two-treatment, two-period, two-sequence (2x2) crossover design is the gold standard and the most efficient approach. [2][4] This design minimizes the impact of biological variability between subjects, thereby increasing the statistical power to detect true differences between formulations with a smaller number of participants.
Caption: A typical 2x2 crossover bioequivalence study workflow.
Part 3: A Step-by-Step Protocol for a Bioequivalence Study of a Loganic Acid Derivative
This section outlines a comprehensive, self-validating protocol for a bioequivalence study of a hypothetical loganic acid derivative, "Logani-X," in a tablet formulation.
Study Objective
To compare the rate and extent of absorption of a new test formulation of Logani-X 50 mg tablets with a reference formulation of Logani-X 50 mg tablets in healthy adult subjects under fasting conditions.
Study Design
A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[10]
Study Population
-
Number of Subjects: A sufficient number of healthy adult male and/or female volunteers (typically 24-36) to ensure adequate statistical power. The sample size calculation should be based on the expected intra-subject variability of the reference product.
-
Inclusion Criteria: Healthy subjects aged 18-55 years, with a body mass index (BMI) within the normal range, and who have provided written informed consent.
-
Exclusion Criteria: History of significant medical conditions, allergies to the study drug or related compounds, use of any medication that could interfere with the study, and participation in another clinical trial within the last 30 days.
Investigational Products
-
Test Product: Logani-X 50 mg tablets (new formulation).
-
Reference Product: Logani-X 50 mg tablets (originator formulation).
Study Procedure
-
Screening: Potential subjects will undergo a comprehensive medical screening to assess their eligibility.
-
Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing:
-
Period 1: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference formulation with 240 mL of water.
-
Washout Period: A washout period of at least 7 days (or at least 5 times the terminal elimination half-life of Logani-X) will separate the two dosing periods.
-
Period 2: After another overnight fast, subjects will receive the alternate formulation.
-
-
Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[11]
-
Sample Handling: Blood samples will be centrifuged to separate plasma, which will then be stored frozen at -70°C or below until analysis.
Bioanalytical Method
-
Method: A validated LC-MS/MS method will be used to quantify Logani-X in human plasma.
-
Validation Parameters: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following PK parameters will be calculated for each subject for both formulations using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
Tmax: Time to reach Cmax.
-
-
Statistical Analysis:
-
Cmax, AUC0-t, and AUC0-∞ will be log-transformed prior to statistical analysis.
-
An Analysis of Variance (ANOVA) will be performed on the log-transformed data to assess the effects of sequence, period, formulation, and subject within sequence.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ will be calculated.
-
Bioequivalence Criteria: The test formulation will be considered bioequivalent to the reference formulation if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are all within the range of 80.00% to 125.00%.[4]
-
Caption: Decision tree for establishing bioequivalence.
Conclusion: Ensuring Therapeutic Equivalence through Rigorous Science
The successful development of generic or reformulated loganic acid derivatives hinges on the meticulous execution of bioequivalence studies. This guide has provided a comparative framework for the critical decisions involved, from the selection of highly sensitive and specific analytical methods like LC-MS/MS to the implementation of robust study designs such as the 2x2 crossover. By adhering to these scientifically sound principles and regulatory expectations, researchers and drug developers can confidently establish the therapeutic equivalence of their products, ultimately expanding access to these promising therapeutic agents for patients worldwide.
References
-
Guideline for Bioequivalence Studies of Generic Products. (2012). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Bioequivalence Study Protocol. (2020). ClinicalTrials.gov. [Link]
-
El-Kassem, M. A., et al. (2017). Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination. Journal of the Brazilian Chemical Society, 28, 848-857. [Link]
-
Analytical methods. SlideShare. [Link]
-
Bioavailability and Bioequivalence Study Protocol-Drugs. Taiwan Food and Drug Administration. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmTech. [Link]
-
How to Create a Bioequivalence Study Design. (2025). J&J Compliance Consulting Group. [Link]
-
Guideline for Bioequivalence Studies for Formulation Changes of Oral Solid Dosage Forms. (2012). Pharmaceutical and Food Safety Bureau, Japan. [Link]
-
Validation of Analytical Methods – Strategies & Significance. (2015). OMICS International. [Link]
-
Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 255-260. [Link]
-
Organic & Medicinal Chemistry International Journal. (2018). Juniper Publishers. [Link]
-
Taylor, R., et al. (2002). Comparison of HPLC-UV and LC-MS/MS for the measurement of urinary free cortisol. Clinical Chemistry, 48(9), 1511-1519. [Link]
-
Magkou, C., et al. (2011). Novel methods to assess bioequivalence. Expert Opinion on Drug Metabolism & Toxicology, 7(1), 79-88. [Link]
-
Zhang, L., Ren, L., & Wun, J. (2003). [Studies on pharmacokinetics of loganin and morroniside in Cornus officinalis injection in mice]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 28(6), 509–512. [Link]
-
Guideline on the Investigation of Bioequivalence. (2010). European Medicines Agency. [Link]
-
Dzydzan, O., et al. (2020). Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus. Life (Basel, Switzerland), 10(12), 349. [Link]
-
Wang, Y., et al. (2026). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. Food and Chemical Toxicology, 196, 114798. [Link]
-
Araujo, P. (2008). Key aspects of analytical method validation and linearity evaluation. Journal of Chromatography B, 872(1-2), 1-10. [Link]
-
Guideline for Bioequivalence Studies of Generic Products. (2020). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Singh, G., & Kumar, R. (2015). Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts. Frontiers in Pharmacology, 6, 233. [Link]
-
Islam, M. T., et al. (2024). An Insight of Plant Source, Toxicological Profile, and Pharmacological Activities of Iridoid Loganic Acid: A Comprehensive Review. Chemistry & Biodiversity, e202400874. [Link]
-
Detection and quantification of New Psychoactive Substances (NPS) within the evolved “legal high” product, NRG-2, using High Performance Liquid Chromatography-Amperometric Detection (HPLC-AD). ResearchGate. [Link]
-
Product-specific bioequivalence guidance. European Medicines Agency. [Link]
-
Loganic acid. Biopurify. [Link]
-
Wang, Y., et al. (2020). Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
Yilmaz, N., et al. (2018). Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay. Journal of Medical Biochemistry, 37(4), 481-489. [Link]
-
Innovating on Inhaled Bioequivalence: A Critical Analysis of the Current Limitations, Potential Solutions and Stakeholders of the Process. (2022). Pharmaceutics, 14(11), 2496. [Link]
Sources
- 1. An Insight of Plant Source, Toxicological Profile, and Pharmacological Activities of Iridoid Loganic Acid: A ComprehensiveReview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jjccgroup.org [jjccgroup.org]
- 5. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Studies on pharmacokinetics of loganin and morroniside in Cornus officinalis injection in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. nihs.go.jp [nihs.go.jp]
A Senior Application Scientist's Guide to Cross-Validation of HPLC vs. UPLC Methods for the Quantification of Loganic Acid
In the realm of natural product analysis and pharmaceutical development, the accurate quantification of bioactive compounds is paramount. Loganic acid, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antidiabetic, and neuroprotective properties.[1][2] As research into loganic acid progresses, the need for rapid, sensitive, and reliable analytical methods for its quantification becomes increasingly critical.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of loganic acid. As a senior application scientist, my aim is to move beyond a simple list of pros and cons, and instead, offer a practical, evidence-based framework for researchers, scientists, and drug development professionals to understand the nuances of these technologies and make informed decisions for their specific analytical challenges. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for method validation, and offer a head-to-head comparison of their performance metrics.
The Fundamental Divide: Understanding HPLC and UPLC
At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent).[3][4][5] The primary distinction lies in the particle size of the stationary phase and the operating pressures employed.[3][5][6]
-
High-Performance Liquid Chromatography (HPLC) has been the bedrock of analytical chemistry for decades, known for its robustness and versatility.[4][5] It typically utilizes columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[3][5][6]
-
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It employs columns with much smaller particle sizes, typically sub-2 µm (e.g., 1.7 µm), and operates at significantly higher pressures, often exceeding 15,000 psi.[3][6][7] This fundamental difference in particle size and pressure leads to substantial improvements in resolution, sensitivity, and speed of analysis.[5][8]
The transition from larger to smaller particles in UPLC results in a more efficient separation, leading to narrower and taller chromatographic peaks. This enhanced peak capacity allows for better resolution of complex mixtures and increased sensitivity for detecting low-level analytes.[5][9]
Experimental Design: A Cross-Validation Workflow
To objectively compare HPLC and UPLC for loganic acid analysis, a rigorous cross-validation study is essential. The following workflow outlines the key stages of this process, ensuring that both methods are evaluated against the same set of performance criteria as stipulated by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14]
Sources
- 1. LOGANIC ACID CAS#: 22255-40-9 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. What is the Difference between HPLC and UPLC? [m-pharmaguide.com]
- 7. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 8. uhplcslab.com [uhplcslab.com]
- 9. aralresearch.com [aralresearch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. intuitionlabs.ai [intuitionlabs.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
